molecular formula C20H21N3O2S B14959365 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Cat. No.: B14959365
M. Wt: 367.5 g/mol
InChI Key: HPLAARACVOVTGK-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a thiadiazole ring, a methoxybenzyl group, and a phenylbutanamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using 2-methoxybenzyl halides.

    Formation of the Phenylbutanamide Moiety: The phenylbutanamide moiety can be synthesized by the reaction of phenylbutanoic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can be compared with other thiadiazole derivatives, such as:

    N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its anticancer properties.

    4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine: A hallucinogenic compound with high affinity for serotonin receptors.

    N-(5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzamide: Another thiadiazole derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

InChI

InChI=1S/C20H21N3O2S/c1-14(15-8-4-3-5-9-15)12-18(24)21-20-23-22-19(26-20)13-16-10-6-7-11-17(16)25-2/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)

InChI Key

HPLAARACVOVTGK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2OC)C3=CC=CC=C3

Origin of Product

United States

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